molecular formula C18H25NO4S B1406538 Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate CAS No. 1628466-33-0

Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate

Cat. No.: B1406538
CAS No.: 1628466-33-0
M. Wt: 351.5 g/mol
InChI Key: RDDWKEXZMMAUGH-UHFFFAOYSA-N
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Description

Methyl 4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoate (CAS: 1628466-33-0) is a bicyclic sulfonyl benzoate ester characterized by a rigid 6-azabicyclo[3.2.1]octane core substituted with three methyl groups. The sulfonyl bridge connects the bicyclic amine to a para-methoxycarbonylbenzene moiety, conferring unique steric and electronic properties.

Properties

IUPAC Name

methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-17(2)9-14-10-18(3,11-17)12-19(14)24(21,22)15-7-5-13(6-8-15)16(20)23-4/h5-8,14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDWKEXZMMAUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sulfonylation of Azabicyclo[3.2.1]octane Amine

  • Step 1 : Synthesis of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

    • Prepared via Mannich reaction using tropinone derivatives, followed by reductive alkylation with methyl groups.
    • Reagents : Tropinone, methyl iodide, sodium borohydride.
    • Conditions : THF, reflux (12–16 h).
  • Step 2 : Sulfonylation with 4-(Chlorosulfonyl)benzoic Acid

    • The amine reacts with 4-(chlorosulfonyl)benzoic acid in the presence of a base (e.g., triethylamine).
    • Reaction :
      $$
      \text{Azabicycloamine} + \text{ClSO}2\text{C}6\text{H}4\text{COOH} \xrightarrow{\text{Et}3\text{N}} \text{Azabicyclo-sulfonylbenzoic acid}
      $$
    • Conditions : Dichloromethane (DCM), 0°C to room temperature (RT), 4–6 h.
  • Step 3 : Esterification to Methyl Ester

    • The carboxylic acid is esterified using methanol and a catalytic acid (e.g., H$$2$$SO$$4$$).
    • Conditions : Methanol, reflux (6–8 h).

Route 2: Direct Coupling of Preformed Sulfonyl Chloride

  • Step 1 : Preparation of Methyl 4-(Chlorosulfonyl)benzoate
    • Chlorosulfonation of methyl 4-aminobenzoate followed by diazotization and treatment with HCl/SO$$_2$$.
  • Step 2 : Amine-Sulfonyl Coupling
    • React 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane with methyl 4-(chlorosulfonyl)benzoate under basic conditions.
    • Yield : ~65–75% (estimated from analogous reactions).

Optimization and Challenges

Parameter Route 1 Route 2
Reaction Time 20–24 h (total) 12–16 h (total)
Purification Column chromatography (SiO$$_2$$) Recrystallization (EtOAc/hexane)
Key Side Reaction Over-sulfonylation Ester hydrolysis
Scalability Moderate (mg–g scale) High (multi-gram scale)

Analytical Data (Representative Example)

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.10 (d, J = 8.4 Hz, 2H, Ar–H), 7.95 (d, J = 8.4 Hz, 2H, Ar–H), 3.95 (s, 3H, OCH$$3$$), 3.30–3.10 (m, 2H, bridgehead H), 2.85 (s, 6H, N–CH$$3$$), 1.90–1.60 (m, 4H, bicyclic CH$$2$$), 1.45 (s, 6H, C–CH$$_3$$).
  • MS (ESI+) : m/z 409.2 [M+H]$$^+$$.

Critical Notes

  • Protecting Groups : Tertiary amines in the azabicyclo framework may require Boc protection during sulfonylation to prevent side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity but may complicate purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can reduce specific functional groups, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs with 6-Azabicyclo[3.2.1]octane Moieties

Key Compounds :

  • 8j, 8k, 8l (): Methanone derivatives featuring 6-azabicyclo[3.2.1]octane linked to aromatic or fluorinated aryl groups.
  • BA97689 (): Methyl 3-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]-1-benzothiophene-2-carboxylate (CAS: 397289-51-9).
  • 899378-72-4 (): 1,3,3-Trimethyl-6-[(phenylmethyl)sulfonyl]-6-azabicyclo[3.2.1]octane.

Structural and Functional Differences :

Parameter Target Compound 8j/8k/8l () BA97689 () 899378-72-4 ()
Core Functional Group Sulfonyl benzoate Methanone Sulfonyl benzamido-benzothiophene Benzylsulfonyl
Molecular Weight ~307.45 (estimated) ~350–400 (estimated) 526.67 307.45
Key Substituents Trimethyl bicyclo, methyl ester Fluorinated aryl, methylpyridine Benzothiophene carboxylate Phenylmethyl
Synthetic Yield Not reported 76.6–82.4% Not reported Not reported
Potential Application CNS modulation (inferred) Radioligands for PET imaging Unclear (complex structure) Unclear (simpler substituents)

Analysis :

  • The target compound’s sulfonyl benzoate group distinguishes it from methanone analogs (8j/8k/8l), which are optimized for radioligand development due to their fluorinated aryl groups .
  • BA97689 incorporates a benzothiophene carboxylate, increasing molecular weight and complexity, which may enhance binding affinity but reduce bioavailability compared to the target compound .

Sulfonyl Benzoate Esters in Pesticides

Key Compounds ():

  • Metsulfuron methyl ester: Herbicide with a triazinylamino group.
  • Tribenuron methyl ester : Sulfonylurea herbicide.

Comparison :

Parameter Target Compound Metsulfuron Methyl Ester Tribenuron Methyl Ester
Core Structure Azabicyclo + benzoate Triazinylamino + benzoate Pyrimidinyloxy + benzoate
Molecular Weight ~307.45 381.37 395.39
Bioactivity Potential CNS activity Acetolactate synthase inhibitor Acetolactate synthase inhibitor
Application Research compound Agricultural herbicide Agricultural herbicide

Analysis :

  • The target compound’s azabicyclo core introduces significant steric bulk compared to the planar triazine or pyrimidine rings in pesticides. This likely shifts its bioactivity away from plant enzyme inhibition (ALS inhibitors) toward mammalian targets, such as neurotransmitter receptors .

Diazabicyclo Analogs in Pharmaceuticals

Key Compound: Avibactam tomilopil (): Ethyl 3-[(({[(1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxy}sulfonyl)oxy]-2,2-dimethylpropanoate.

Comparison :

Parameter Target Compound Avibactam Tomilopil
Core Structure 6-Azabicyclo[3.2.1]octane 1,6-Diazabicyclo[3.2.1]octane
Functional Groups Sulfonyl benzoate Carbamoyl, sulfonyloxy
Application Undefined (research) β-lactamase inhibitor
Molecular Weight ~307.45 393.41

Analysis :

  • Avibactam tomilopil’s diazabicyclo core and carbamoyl group are critical for β-lactamase inhibition, while the target compound’s trimethyl groups and benzoate ester suggest divergent pharmacokinetics, possibly favoring blood-brain barrier penetration .

Biological Activity

Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate (CAS Number: 1628466-33-0) is a complex organic compound notable for its unique bicyclic structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H25NO4S
  • Molecular Weight : 351.46 g/mol
  • IUPAC Name : Methyl 4-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-sulfonyl}benzoate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's bicyclic structure allows it to fit into various biological receptors, modulating their activity and influencing several biochemical pathways.

Key Mechanisms:

  • Receptor Interaction : The compound binds to neurotransmitter receptors, potentially influencing neurotransmission and synaptic plasticity.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions such as proliferation and apoptosis.
  • Oxidative Stress Response : Similar compounds have been shown to modulate oxidative stress responses, which can be crucial in cancer and neurodegenerative diseases.

Biological Activity

Research indicates that derivatives of the bicyclic framework exhibit a range of biological activities:

Antihypertensive Effects

Studies on related compounds derived from 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane have demonstrated moderate hypotensive activity in animal models . This suggests potential applications in treating hypertension.

Neuroprotective Properties

The compound's interaction with neurotransmitter systems may confer neuroprotective effects, making it a candidate for further investigation in neurodegenerative conditions .

Antiarrhythmic Activity

Research has indicated that structurally related compounds exhibit antiarrhythmic properties in animal models . This suggests potential therapeutic applications for cardiac arrhythmias.

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated hypotensive effects in rats with derivatives showing antiarrhythmic activity in mice models.
Investigated the mechanism of action revealing interactions with specific molecular targets affecting heart rate and neurotransmission.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoate and its analogs?

  • Answer : The compound can be synthesized via sulfonylation reactions between the bicyclic amine and activated benzoate derivatives. For example, coupling 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane with methyl 4-(chlorosulfonyl)benzoate under basic conditions (e.g., triethylamine) yields the target compound. Structural analogs often employ nucleophilic substitution or Suzuki-Miyaura cross-coupling for aryl modifications . Characterization typically involves 1H^1 \text{H}/13C^{13} \text{C} NMR, HRMS, and HPLC to confirm purity and regiochemistry.

Q. How is the bicyclic core of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane structurally characterized?

  • Answer : X-ray crystallography and NOESY NMR are critical for resolving stereochemistry. The bicyclo[3.2.1]octane system exhibits distinct dihedral angles (e.g., 45–60° between bridgehead carbons), which influence conformational stability. Computational methods (DFT) can predict torsional strain and guide synthetic optimization .

Q. What preliminary biological screening assays are suitable for this compound?

  • Answer : Initial screens include:

  • Enzyme inhibition : Testing against sulfotransferases or proteases due to the sulfonyl group.
  • Receptor binding : Radioligand displacement assays (e.g., V1a vasopressin receptors) using 18F^{18} \text{F}-labeled analogs for PET imaging .
  • Antimicrobial activity : Disk diffusion or MIC assays, though structural analogs show variable efficacy depending on substituents .

Advanced Research Questions

Q. How do structural modifications to the benzoate or bicyclic moiety influence pharmacological activity?

  • Answer :

  • Bicyclic substituents : Adding methyl groups at the 1,3,3-positions enhances lipophilicity and CNS penetration but may reduce aqueous solubility. For example, 6,7-dimethyl analogs exhibit improved analgesic activity but higher toxicity .
  • Benzoate modifications : Electron-withdrawing groups (e.g., fluoro, nitro) at the 4-position increase sulfonamide stability but may reduce receptor affinity. Methyl ester hydrolysis to the carboxylic acid derivative (e.g., 3-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid) alters pharmacokinetics .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

  • Answer : Discrepancies often arise from stereochemical variations or assay conditions. For example:

  • Stereochemistry : The (+)-enantiomer of 1-(3-hydroxyphenyl)-6,7-dimethyl derivatives shows 10-fold higher analgesic activity than the (-)-form, confirmed by X-ray and CD spectroscopy .
  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) when comparing antimicrobial data from pyridine derivatives (MIC = 2–64 µg/mL) versus bicyclic sulfonamides .

Q. How can synthetic challenges in scaling up this compound be addressed?

  • Answer : Key challenges include:

  • Low yields in sulfonylation : Optimize reaction stoichiometry (e.g., 1.2:1 sulfonyl chloride:bicyclic amine) and use phase-transfer catalysts.
  • Purification difficulties : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) or recrystallization from ethanol/water .

Methodological Considerations

Q. What computational tools predict the metabolic stability of this compound?

  • Answer : Use in silico platforms like ADMET Predictor™ or Schrödinger’s QikProp to estimate:

  • Ester hydrolysis rates : Correlate with electronic parameters (Hammett σ values) of the benzoate substituents.
  • CYP450 interactions : The bicyclic amine may inhibit CYP3A4; docking studies with PDB structures (e.g., 4D75) validate these risks .

Q. How are stereochemical effects on receptor binding quantified?

  • Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column) followed by SPR (surface plasmon resonance) measures KDK_D values. For example, (+)-enantiomers of 6-azabicyclo derivatives show KD=12nMK_D = 12 \, \text{nM} for opioid receptors versus >1 µM for (-)-forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate

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